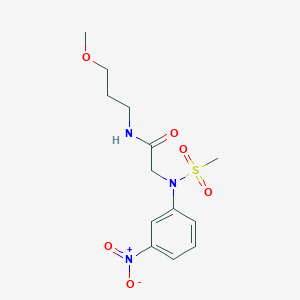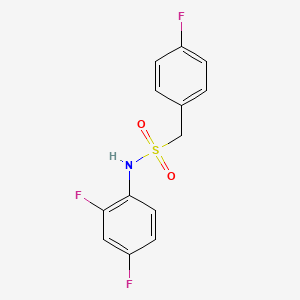
1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazole-4-carboxylic acid is 237.11134135 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aurora Kinase Inhibition in Cancer Treatment
1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazole-4-carboxylic acid derivatives have shown potential in cancer treatment by inhibiting Aurora A kinases. Such compounds may be beneficial in the development of new therapeutic strategies for various cancers (ロバート ヘンリー,ジェームズ, 2006).
Development of Novel Heterocyclic Amino Acids
This compound and its derivatives have been used in the synthesis of novel heterocyclic amino acids. These compounds serve as valuable building blocks for the development of various pharmaceuticals and chemical intermediates, demonstrating their versatility in synthetic chemistry (Gita Matulevičiūtė et al., 2021).
Structural and Spectral Investigations
The compound has been the subject of detailed structural and spectral studies, which are crucial for understanding its chemical behavior and potential applications in various fields, such as materials science and pharmaceutical research (S. Viveka et al., 2016).
Coordination Chemistry and Material Science
Derivatives of this compound have been explored for their coordination chemistry, particularly in the synthesis of coordination complexes and polymers. These studies are significant for the development of new materials with potential applications in catalysis, molecular recognition, and optoelectronics (S. Radi et al., 2015).
Drug Formulation and Stability
In pharmaceutical research, variants of this compound have been investigated for their stability and suitability in drug formulation. This research is crucial in the development of effective and stable drug products (T. Kojima et al., 2008).
Properties
IUPAC Name |
1-methyl-5-(piperidine-1-carbonyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-9(8(7-12-13)11(16)17)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIPXYUWBTVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[(methyl{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4632083.png)

![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)
![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)
![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4632110.png)
![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone](/img/structure/B4632111.png)
![(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4632118.png)
![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)

![2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE](/img/structure/B4632143.png)
![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)

![2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide](/img/structure/B4632185.png)
